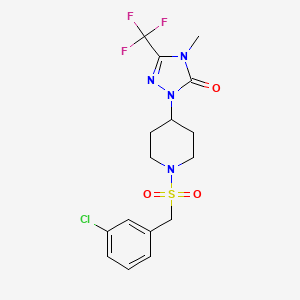

1-(1-((3-chlorobenzyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClF3N4O3S/c1-22-14(16(18,19)20)21-24(15(22)25)13-5-7-23(8-6-13)28(26,27)10-11-3-2-4-12(17)9-11/h2-4,9,13H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDIGJLESAWNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((3-chlorobenzyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 409.9 g/mol. Its structure features a piperidine ring substituted with a sulfonyl group and a trifluoromethyl triazole moiety, which are key to its biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

These results suggest that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer) have shown promising results.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 20.5 |

| HCT-116 | 15.7 |

Such findings indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and inhibition of proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis, thereby disrupting cellular functions essential for growth and replication.

Case Study: Anticancer Mechanism

In a recent study, the compound was subjected to molecular docking simulations which revealed that it binds effectively to the active site of DNA polymerase, inhibiting its function. This interaction leads to an accumulation of DNA damage in cancer cells, triggering apoptosis pathways.

Comparison with Similar Compounds

Triazole-Piperidine Hybrids with Sulfonyl/Thioether Linkages

Compound 5i (1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one) :

- Key Differences : Replaces the sulfonyl group with a thioether linkage and introduces a 6-fluoroquinazolin-4-yl group.

- Bioactivity : Exhibits antibacterial activity (MIC = 8 µg/mL against S. aureus) and antifungal activity (MIC = 16 µg/mL against C. albicans) .

- Physical Properties : Melting point = 99–100°C; ESI-HRMS m/z = 483.1165 .

Compound 5k (1-(2-Bromophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one) :

Triazole Derivatives with Trifluoromethyl Groups

- 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime: Key Differences: Features a pyrazole-oxime ester instead of a triazolone ring. Structural Insights: Single-crystal X-ray data (monoclinic, P2₁/c) reveal intermolecular hydrogen bonding influencing packing stability .

Functional Group Impact Analysis

Sulfonyl vs. Thioether Linkages

| Group | Compound Example | Bioactivity (MIC, µg/mL) | Stability |

|---|---|---|---|

| Sulfonyl | Target Compound | Not reported | High metabolic stability |

| Thioether (5i) | 5i () | 8 (S. aureus) | Moderate oxidation risk |

The sulfonyl group in the target compound likely enhances oxidative stability compared to thioether-linked analogues like 5i .

Trifluoromethyl Substitution

Trifluoromethyl groups at aromatic positions enhance membrane permeability and target binding affinity, as seen in kinase inhibitors .

Key Reactions for Analogues

Sulfonylation of Piperidine :

- Example: Synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide () uses HATU-mediated coupling of sulfonyl chlorides with piperidine .

Triazole Ring Formation :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for 1,2,3-triazole hybrids (), while 1,2,4-triazol-5-ones are typically synthesized via cyclization of thiosemicarbazides .

Research Findings and Data Gaps

- Antimicrobial Potential: Structural similarities to 5i–5k suggest possible antibacterial/antifungal activity, but empirical data for the target compound are lacking .

- Crystallographic Data : Tools like SHELX and ORTEP-3 could resolve its 3D structure, aiding in SAR studies.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what intermediates are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including N-alkylation of piperidine derivatives followed by sulfonylation with 3-chlorobenzyl sulfonyl groups. Acylation and cyclization steps are critical for forming the triazole core. Key intermediates include the sulfonylated piperidine derivative and the trifluoromethyl-substituted triazole precursor. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions, particularly hydrolysis of the sulfonyl group .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemistry. Computational methods (e.g., DFT) can predict electronic properties, such as charge distribution around the sulfonyl and trifluoromethyl groups, which influence reactivity .

Q. What stability concerns arise during storage or experimental use, and how can they be mitigated?

The compound is sensitive to hydrolysis under acidic or basic conditions due to the sulfonyl group and may degrade via oxidation of the triazole ring. Store in anhydrous solvents (e.g., DMF or DMSO) at –20°C under inert gas. Monitor stability using HPLC-UV with a C18 column and aqueous/organic mobile phase to detect degradation products .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reproducibility?

Employ Design of Experiments (DoE) to test variables like reaction temperature, solvent (e.g., THF vs. acetonitrile), and catalyst loading. For example, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems can enhance sulfonylation efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity .

Q. How should researchers resolve contradictions in reported biological activity data for analogous compounds?

Conduct comparative structure-activity relationship (SAR) studies using analogs with variations in the chlorobenzyl or trifluoromethyl groups. Use docking simulations (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs). Validate hypotheses via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) under standardized conditions .

Q. What strategies are effective for elucidating the mechanism of action in biological systems?

Combine proteomics (e.g., affinity pulldown with biotinylated derivatives) and transcriptomics (RNA-seq) to identify target pathways. Use isotopic labeling (e.g., ¹⁴C-trifluoromethyl groups) to track metabolic fate in cell cultures. For receptor studies, surface plasmon resonance (SPR) quantifies binding kinetics .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Systematically modify the piperidine sulfonyl group (e.g., substituent position on benzyl) and triazole substituents (e.g., methyl vs. ethyl). Test substitutions for steric and electronic effects using Free-Wilson analysis . Prioritize derivatives with logP values between 2–4 (calculated via ChemAxon) to balance solubility and membrane permeability .

Q. What experimental approaches assess stability under physiological or stress conditions?

Perform forced degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions. Monitor degradation via LC-MS/MS to identify major breakdown products. Use accelerated stability testing (40°C/75% RH) over 4–8 weeks to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.